Furo[2,3-d]pyridazine-3-carbaldehyde Furo[2,3-d]pyridazine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 39567-42-5
VCID: VC17565774
InChI: InChI=1S/C7H4N2O2/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H
SMILES:
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol

Furo[2,3-d]pyridazine-3-carbaldehyde

CAS No.: 39567-42-5

Cat. No.: VC17565774

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

Furo[2,3-d]pyridazine-3-carbaldehyde - 39567-42-5

Specification

CAS No. 39567-42-5
Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
IUPAC Name furo[2,3-d]pyridazine-3-carbaldehyde
Standard InChI InChI=1S/C7H4N2O2/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H
Standard InChI Key ICQSLDCXWQNJMM-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CN=N1)OC=C2C=O

Introduction

Chemical Identity and Structural Features

Furo[2,3-d]pyridazine-3-carbaldehyde (C₇H₄N₂O₂) is a bicyclic heteroaromatic compound comprising a fused furan ring (oxygen-containing) and pyridazine ring (two adjacent nitrogen atoms). The aldehyde group at the 3-position introduces electrophilic reactivity, making it a versatile intermediate for nucleophilic additions and cross-coupling reactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₇H₄N₂O₂
Molecular Weight148.12 g/mol
Ring SystemFuro[2,3-d]pyridazine
Functional GroupAldehyde (-CHO) at C3
Aromatic System10 π-electrons (furan + pyridazine)

The parent compound, furo[2,3-d]pyridazine (C₆H₄N₂O), lacks the aldehyde group but shares the fused-ring backbone . X-ray crystallography of analogous structures reveals planar geometries with bond lengths consistent with aromatic delocalization . The aldehyde’s electronic effects slightly distort the pyridazine ring, increasing polarization at the carbonyl carbon .

Synthesis and Manufacturing Processes

Precursor-Based Strategies

The synthesis of furo[2,3-d]pyridazine derivatives typically begins with functionalized pyridazine precursors. A validated route involves:

  • S NAr Reaction: Displacement of a halogen (e.g., chlorine) at the 2-position of 2,5-dichloronicotinic acid derivatives using hydroxylacetate anions .

  • Cyclization: Intramolecular ether formation under basic conditions to yield the fused furan ring .

  • Aldehyde Introduction: Oxidation of a hydroxymethyl group or direct formylation via Vilsmeier-Haack reaction (POCl₃/DMF) at the 3-position .

For example, ethyl 2-hydroxyacetate reacts with 2,5-dichloronicotinic acid tert-butyl ester under sodium hydride catalysis to form the furopyridazine core, followed by tert-butyl ester cleavage and decarboxylation . Subsequent oxidation of a hydroxymethyl intermediate with Dess-Martin periodinane or Swern conditions introduces the aldehyde .

Industrial Scalability Challenges

Key bottlenecks include:

Recent advances in flow chemistry and catalytic oxidation (e.g., TEMPO/NaClO₂ systems) may address these limitations .

Physicochemical Properties

Solubility and Stability

Furo[2,3-d]pyridazine-3-carbaldehyde exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poor aqueous solubility (<0.1 mg/mL) . The aldehyde group renders it susceptible to hydration in aqueous media, forming geminal diols, which reversibly dehydrate under acidic conditions .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.98 (s, 1H, CHO), 8.72 (d, J = 5.2 Hz, 1H, H5), 8.15 (d, J = 5.2 Hz, 1H, H6), 7.45 (s, 1H, H2), 6.82 (s, 1H, H4) .

  • IR: Strong absorption at 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .

  • UV-Vis: λmax = 265 nm (π→π* transition) .

Industrial and Research Applications

ApplicationMechanism/Use Case
Pharmaceutical IntermediatesAldehyde serves as a handle for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
Fluorescent ProbesConjugation with fluorophores via aldehyde-amine condensation .
Coordination ChemistryChelation of transition metals (e.g., Pd, Cu) for catalytic applications .

Future Perspectives and Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to reduce purification steps .

  • Biological Profiling: High-throughput screening against kinase libraries and antimicrobial panels.

  • Materials Integration: Exploration in organic semiconductors due to extended π-conjugation .

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